

Application Notes and Protocols: (S)-Methyl 3-hydroxy-2-methylpropanoate in Total Synthesis

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Compound of Interest

Compound Name: (S)-Methyl 3-hydroxy-2-methylpropanoate

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For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as (S)-Roche ester, is a versatile and highly valuable chiral building block in modern organic synthesis. Its predefined stereocenter at the C2 position makes it an ideal starting material for the asymmetric synthesis of complex natural products and pharmaceutically active molecules. This document provides detailed application notes and experimental protocols for the use of **(S)-Methyl 3-hydroxy-2-methylpropanoate** in the total synthesis of three distinct classes of natural products: the potent anticancer agent (+)-discodermolide, the cytotoxic marine natural product (-)-spongidepsin, and the Golgi-disrupting fungal metabolite (+)-coprophilin.

Total Synthesis of (+)-Discodermolide

(+)-Discodermolide is a polyketide natural product isolated from the marine sponge *Discodermia dissoluta*. It exhibits potent microtubule-stabilizing activity, leading to cell cycle arrest and apoptosis, making it a promising candidate for cancer chemotherapy. The total synthesis of (+)-discodermolide often utilizes (S)-Roche ester to construct key fragments of the complex molecule.

Strategic Role of (S)-Methyl 3-hydroxy-2-methylpropanoate

In several total syntheses of (+)-discodermolide, (S)-Roche ester serves as the chiral precursor for the C1-C5 and C17-C24 fragments of the molecule. The synthesis involves a series of stereocontrolled transformations to elaborate the carbon chain while preserving the initial stereochemistry of the starting material.

Key Experimental Protocols

Protocol 1: Preparation of the C1-C5 Aldehyde Fragment

This protocol outlines the initial steps in the synthesis of a key aldehyde fragment derived from (S)-Roche ester, as reported in the large-scale synthesis by Novartis.

- **Protection of the Hydroxyl Group:** The primary hydroxyl group of **(S)-Methyl 3-hydroxy-2-methylpropanoate** is protected as a p-methoxybenzyl (PMB) ether.
- **Reduction to the Aldehyde:** The methyl ester is then reduced to the corresponding aldehyde.

Step	Reaction	Reagents and Conditions	Yield (%)
1	PMB Protection	PMB-Cl, NaH, THF, 0 °C to rt	>98
2	DIBAL-H Reduction	DIBAL-H, CH ₂ Cl ₂ , -78 °C	91

Protocol 2: Aldol Reaction and Elaboration

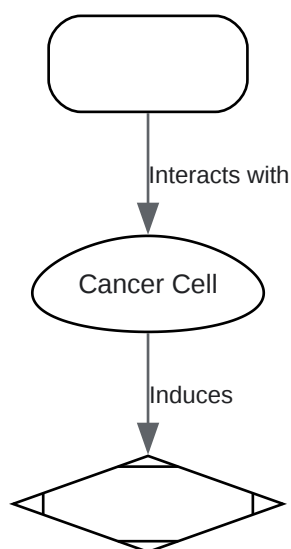
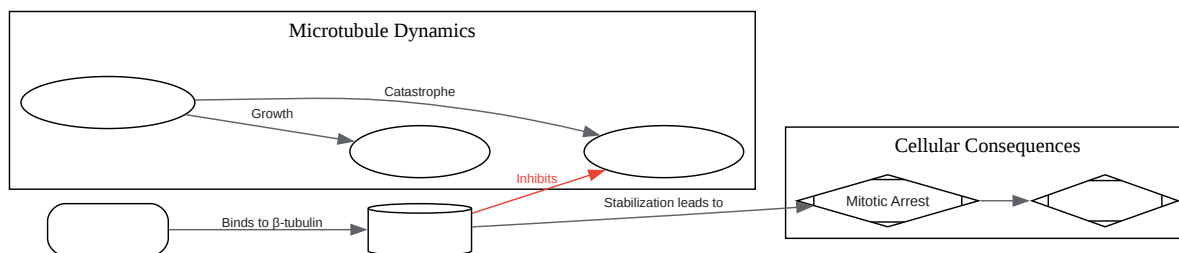
The aldehyde is then subjected to a substrate-controlled aldol reaction to introduce a new stereocenter, followed by further functional group manipulations.

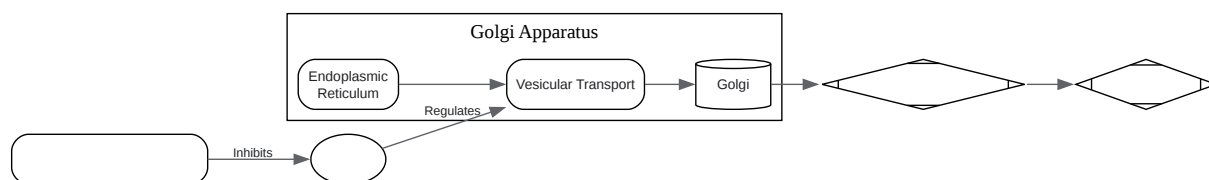
- **Boron-Mediated Aldol Reaction:** A boron-mediated aldol reaction with an ethyl ketone establishes the anti-1,3-diol relationship.
- **Hydroxyl-Directed Reduction:** Subsequent reduction of the resulting ketone is directed by the existing hydroxyl group to yield a syn-1,3-diol.

Step	Reaction	Reagents and Conditions	Yield (%)	Diastereomeric Ratio
3	Aldol Reaction	9-BBN, Et ₂ O	85	>95:5
4	Reduction	NaBH ₄ , MeOH	92	>98:2

Biological Activity: Microtubule Stabilization

(+)-Discodermolide binds to the taxol-binding site on β -tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.^{[1][2]}





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